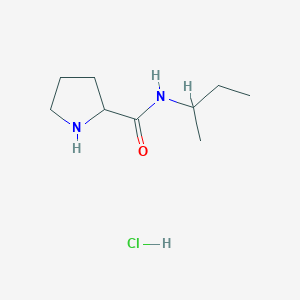

N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride

Description

Properties

IUPAC Name |

N-butan-2-ylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-3-7(2)11-9(12)8-5-4-6-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHGXWFXRXXOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of sec-butylamine with 2-pyrrolidinecarboxylic acid. The reaction is carried out in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride exhibits inhibitory effects against specific enzymes, including enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. This suggests potential applications as an antimicrobial agent, particularly in combating tuberculosis .

-

Antitumor Properties

- A study demonstrated that derivatives of pyrrolidine carboxamides can significantly inhibit the growth of cancer cell lines, showing up to twice the efficacy of established drugs like tamoxifen . The anti-cancer properties are attributed to the ability to target metabolic pathways critical for tumor growth.

-

Neuropharmacological Effects

- The compound has been investigated for its potential as a sedative, anxiolytic, and anticonvulsant agent. It may influence neurotransmitter systems such as serotonin and norepinephrine pathways, indicating its applicability in treating anxiety and mood disorders .

-

Analytical Reference Standard

- In forensic science and toxicology, this compound can serve as an analytical reference standard for identifying new psychoactive substances related to cathinones . Its use in chromatography and mass spectrometry aids in establishing baselines for substance identification.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The compound's structure allows for modifications that can enhance its biological activity or alter pharmacokinetic properties .

- Antimicrobial Efficacy

- Neuroprotective Effects

- Inhibitory Mechanisms

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine/Pyridine Derivatives

The following compounds share structural motifs such as pyrrolidine/pyridine backbones, amide functionalities, or sec-butyl substituents. Key differences are highlighted in Table 1.

Table 1: Comparative Analysis of Structural and Molecular Properties

Key Observations from Structural Comparisons

Pyrrolidine vs. Pyridine Backbones: The primary compound features a pyrrolidine ring, which is more flexible and less aromatic than the pyridine derivatives (e.g., N-(sec-Butyl)-6-chloro-2-pyridinamine).

Substituent Effects :

- N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride (CAS 1236263-39-0) differs by having a methyl group on the amide nitrogen and a straight-chain butyl group instead of sec-butyl. This increases its molecular weight (220.74 vs. 206.71) and may alter lipophilicity .

- The pyrazolo-pyridine derivative (CAS 1220034-44-5) introduces a bicyclic system (pyrazolo[4,3-c]pyridine), which could enhance binding affinity in medicinal chemistry contexts .

Hydrochloride Salt vs. Neutral Amines :

Functional Implications

- Synthetic Utility : The pyrrolidine carboxamide scaffold is common in drug discovery due to its conformational flexibility and hydrogen-bonding capacity. Pyridine derivatives (e.g., CAS 1220029-86-6) are often used as ligands or intermediates in catalysis .

Biological Activity

N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a pyrrolidine derivative. Its chemical structure features a pyrrolidine ring with a carboxamide functional group and a sec-butyl side chain. This structural configuration may influence its biological interactions and pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. It has been studied for its potential role as an inhibitor or modulator of these targets, affecting biochemical pathways associated with pain, inflammation, and possibly neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been employed in studies focusing on enzyme inhibition related to pain and inflammatory pathways, suggesting potential applications in analgesic and anti-inflammatory therapies.

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This activity raises the possibility of its use in treating mood disorders or cognitive dysfunctions.

Case Study 1: Analgesic Potential

In a study investigating the analgesic properties of similar compounds, it was found that derivatives of pyrrolidine carboxamides could significantly reduce pain responses in animal models. The mechanism was hypothesized to involve modulation of pain signaling pathways, although direct studies on this compound are still needed.

Case Study 2: Cognitive Function

A recent study explored the effects of pyrrolidine derivatives on cognitive function in aged mice. The results indicated that certain derivatives improved memory performance in behavioral tests. Although this compound was not the primary focus, it shares structural similarities with compounds that exhibited these effects, suggesting a need for targeted research .

Research Applications

This compound is utilized as a building block in synthetic organic chemistry. Its unique structure allows for modifications leading to more complex molecules with potential therapeutic applications. It is also investigated for its role in studying protein-ligand interactions, which is critical for drug design .

Comparative Biological Activity Table

| Compound | Biological Activity | IC50/Activity Level |

|---|---|---|

| N-(sec-Butyl)-2-pyrrolidinecarboxamide | Enzyme Inhibition (Pain Pathways) | TBD |

| Sulphonamide Pyrrolidine Derivatives | Antiplasmodial Activity | IC50 = 2.40–8.30 μM |

| Other Pyrrolidine Derivatives | Neuropharmacological Effects | TBD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride?

- Methodology : The compound can be synthesized via sulfonamide coupling or proline-derivatization strategies. For example, L-proline or its enantiomers can serve as chiral precursors, with sec-butylamine introduced via nucleophilic substitution or amidation. Key steps include:

- Activation of the pyrrolidinecarboxylic acid using coupling agents like HATU or EDCI.

- Purification via recrystallization or column chromatography to isolate the hydrochloride salt .

- Validation of stereochemical purity using polarimetry or chiral HPLC .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : - and -NMR to confirm backbone structure and substituent integration (e.g., sec-butyl group at δ ~1.0–1.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion for CHClNO).

- X-ray crystallography : For absolute stereochemical assignment, if single crystals are obtainable .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : It functions as a proline mimetic in asymmetric catalysis. For example:

- Aldol reactions : Acts as an organocatalyst, leveraging its chiral pyrrolidine core to induce enantioselectivity (e.g., >90% ee in ketone-aldehyde couplings) .

- Michael additions : Enhances diastereoselectivity in β-ketoester reactions via H-bonding interactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its catalytic performance?

- Methodology :

- Compare enantiomers (D/L-proline derivatives) in model reactions (e.g., aldol condensations). Studies show the (S)-configuration typically yields higher enantioselectivity due to optimal transition-state alignment .

- Use kinetic resolution experiments to quantify rate differences between stereoisomers .

Q. What computational tools predict the compound’s behavior in asymmetric catalysis?

- Methodology :

- Density Functional Theory (DFT) : Models transition states to rationalize enantioselectivity trends (e.g., steric clashes between sec-butyl and substrates) .

- Molecular docking : Simulate interactions with enzyme active sites or synthetic receptors .

Q. How can researchers address contradictory data on its solubility and stability?

- Methodology :

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus hydrophobic matrices. Stability studies under varying pH (1–12) and temperatures (4–40°C) reveal degradation thresholds .

- Controlled atmosphere storage : Use inert gas (N) to prevent hydrochloride salt deliquescence .

Q. What strategies optimize its recyclability in catalytic cycles?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.